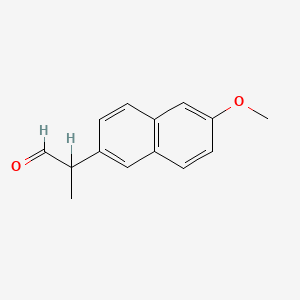

2-(6-Methoxynaphthalen-2-yl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGQAPUWWHXBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950271 | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27602-75-1 | |

| Record name | 6-Methoxy-α-methyl-2-naphthaleneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27602-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-alpha-methylnaphthalen-1-acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027602751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methoxynaphthalen-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-α-methylnaphthalen-1-acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 6 Methoxynaphthalen 2 Yl Propanal

Retrosynthetic Analysis of 2-(6-Methoxynaphthalen-2-yl)propanal

Retrosynthetic analysis is a technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. For this compound, also known as naproxenal nih.gov, this analysis reveals several strategic pathways for its construction.

Key Disconnections and Strategic Bonds

The primary retrosynthetic disconnections for this compound involve functional group interconversion (FGI) and carbon-carbon (C-C) bond cleavage.

Functional Group Interconversion (FGI): This is the most common approach, targeting the aldehyde functional group. The aldehyde can be retrosynthetically disconnected to a variety of precursor functional groups, suggesting the following forward reactions:

Oxidation: The aldehyde is seen as the oxidation product of the corresponding primary alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol (B8774424).

Reduction: The aldehyde can be derived from the reduction of a carboxylic acid derivative, such as an ester, acid chloride, or nitrile. The most prominent precursor is the widely available pharmaceutical, 2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen). mdpi.comnih.gov

C-C Bond Formation: A more fundamental disconnection involves breaking the C-C bond that attaches the propanal side chain to the naphthalene (B1677914) ring.

Hydroformylation: A powerful disconnection strategy views the target molecule as the product of a hydroformylation reaction. This breaks the molecule down to 2-vinyl-6-methoxynaphthalene, which can be synthesized from precursors like 2-bromo-6-methoxynaphthalene. chemicalbook.com

Friedel-Crafts Acylation Approach: Another C-C disconnection leads to a naphthalene core and a propanoyl synthon. This suggests a Friedel-Crafts acylation of a suitable naphthalene precursor, such as 2-methoxynaphthalene, followed by transformations to introduce the aldehyde functionality.

These disconnections highlight the key strategic bonds for synthesis: the C-O bond in the aldehyde (targeted by FGI) and the C-C bond between the naphthalene ring and the side chain.

Precursor Identification and Availability

The retrosynthetic analysis identifies several key precursors. Their availability is a crucial factor in designing an efficient synthesis.

| Precursor | CAS Number | Availability | Corresponding Synthetic Route |

| 2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen) | 22204-53-1 | Widely available as a commercial pharmaceutical. google.com | Reduction of Carboxylic Acid Derivatives |

| 2-(6-Methoxynaphthalen-2-yl)propan-1-ol (Naproxen-ol) | 32305-58-1 | Can be synthesized from Naproxen (B1676952) via reduction. nih.gov | Oxidation of Corresponding Alcohols |

| Methyl 2-(6-methoxynaphthalen-2-yl)propanoate | 26159-35-3 | Commercially available or can be prepared by esterification of Naproxen. | Reduction of Carboxylic Acid Derivatives |

| 2-Vinyl-6-methoxynaphthalene | 63444-51-9 | Commercially available from various chemical suppliers. chemicalbook.comchemspider.comnih.govtcichemicals.com | Formylation Reactions (Hydroformylation) |

| 2-Bromo-6-methoxynaphthalene | 5111-65-9 | Commercially available and can be synthesized from 2-methoxynaphthalene. | Precursor to 2-vinyl-6-methoxynaphthalene chemicalbook.com |

| 2-Propanoyl-6-methoxynaphthalene | 3900-45-6 | Can be synthesized via Friedel-Crafts acylation of 2-methoxynaphthalene. A known route to Naproxen involves its conversion through a 1,2-aryl shift. scispace.comgoogle.com | Precursor for rearrangement-based syntheses of the Naproxen backbone |

Conventional Synthetic Routes to this compound

Several conventional methods have been established for the synthesis of this compound, primarily leveraging readily available precursors like Naproxen.

Oxidation of Corresponding Alcohols or Glycols

The oxidation of the primary alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol, is a direct and efficient method to produce the target aldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required.

The Dess-Martin periodinane (DMP) oxidation is a particularly suitable method. wikipedia.orgorganic-chemistry.org It operates under mild, neutral conditions at room temperature, offering high yields and chemoselectivity, which is advantageous for substrates with sensitive functional groups. wikipedia.orgalfa-chemistry.com The reaction is typically performed in chlorinated solvents like dichloromethane. organic-chemistry.org

Key Features of Dess-Martin Oxidation:

Mild Conditions: Neutral pH and room temperature operation. wikipedia.org

High Selectivity: Oxidizes primary alcohols to aldehydes with minimal over-oxidation. chemistrysteps.com

Simplified Workup: Products are often easily separated from the iodo-compound byproduct. organic-chemistry.org

| Oxidizing Agent | Typical Solvent | Temperature | Key Advantages |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | High selectivity, mild conditions, good yields. wikipedia.orgalfa-chemistry.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Good for selective oxidation to aldehydes. |

| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Dichloromethane (CH₂Cl₂) | -78 °C to RT | Avoids heavy metals, very mild. |

Reduction of Carboxylic Acid Derivatives (e.g., esters, nitriles)

This approach utilizes derivatives of the readily available Naproxen. The direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will continue the reduction to the primary alcohol. Therefore, the acid is typically converted to a more suitable derivative first.

A common strategy involves a two-step process:

Reduction to Alcohol: Naproxen is reduced to 2-(6-methoxynaphthalen-2-yl)propan-1-ol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Oxidation to Aldehyde: The resulting alcohol is then oxidized to the aldehyde as described in section 2.2.1.

Alternatively, the partial reduction of an ester derivative, such as methyl 2-(6-methoxynaphthalen-2-yl)propanoate, can yield the aldehyde directly. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.com The reaction must be carefully controlled at low temperatures (e.g., -78 °C) with a stoichiometric amount of DIBAL-H to prevent over-reduction to the alcohol. chemistrysteps.com The reaction is quenched at low temperature, and the aldehyde is liberated upon aqueous workup. chemistrysteps.com

| Precursor Derivative | Reducing Agent | Temperature | Product |

| Methyl 2-(6-methoxynaphthalen-2-yl)propanoate | DIBAL-H | -78 °C | This compound commonorganicchemistry.commasterorganicchemistry.com |

| 2-(6-Methoxynaphthalen-2-yl)propanoyl chloride | LiAl(OtBu)₃ | -78 °C | This compound |

| 2-(6-Methoxynaphthalen-2-yl)propanenitrile | DIBAL-H | -78 °C to RT | This compound (after hydrolysis) masterorganicchemistry.com |

Formylation Reactions of Naphthalene Precursors

Formylation reactions introduce the aldehyde functionality directly or indirectly onto the naphthalene core. While classic formylation methods (e.g., Vilsmeier-Haack) typically install a simple formyl group (-CHO), more advanced strategies can construct the entire propanal side chain.

A highly effective and modern approach is the asymmetric hydroformylation of 2-vinyl-6-methoxynaphthalene. This reaction involves the addition of a formyl group and a hydrogen atom across the vinyl double bond. By using chiral rhodium or cobalt catalysts, this method can produce the chiral aldehyde (S)-2-(6-methoxynaphthalen-2-yl)propanal, a direct precursor to (S)-Naproxen, with high enantioselectivity. nih.gov This method is powerful as it constructs the carbon skeleton and the aldehyde functionality, while also setting the crucial stereocenter, in a single step.

The starting material, 2-vinyl-6-methoxynaphthalene, can be prepared from 2-bromo-6-methoxynaphthalene via palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling with a vinyl organometallic reagent. chemicalbook.com

| Reaction | Precursor | Reagents | Key Feature |

| Asymmetric Hydroformylation | 2-Vinyl-6-methoxynaphthalene | CO/H₂, Chiral Rh or Co catalyst nih.gov | Single-step synthesis of chiral aldehyde from an alkene. |

| Heck Reaction followed by Isomerization/Oxidation | 2-Bromo-6-methoxynaphthalene | Acrolein acetal (B89532), Pd catalyst, then acid/oxidant | Builds the side chain, followed by functional group manipulation. |

Carbonyl Homologation and Chain Extension Methodologies

Carbonyl homologation provides a direct route to extend the carbon chain of a precursor molecule, transforming a ketone or a simpler aldehyde into the target propanal structure. A notable strategy begins with the readily available 2-acetyl-6-methoxynaphthalene. This method involves the conversion of the ketone to a corresponding epoxide, which then undergoes rearrangement to the desired aldehyde. google.com

The key steps are:

Epoxide Formation : The ketone, 2-acetyl-6-methoxynaphthalene, is reacted with a reagent like trimethylsulfonium iodide to form the intermediate 2-(6-methoxy-2-naphthyl)-1-propylene oxide. google.com

Rearrangement to Aldehyde : The resulting epoxide is then subjected to rearrangement to yield this compound. This can be achieved by heating, either with or without a solvent, or by using a Lewis acid catalyst at temperatures above 120°C. google.com

This sequence effectively adds a methylene (B1212753) group and transforms the acetyl group into the required propanal side chain, representing a classic chain extension methodology.

| Starting Material | Key Intermediate | Key Reagents | Final Product | Reference |

|---|---|---|---|---|

| 2-Acetyl-6-methoxynaphthalene | 2-(6-methoxy-2-naphthyl)-1-propylene oxide | 1. Trimethylsulfonium iodide 2. Heat or Lewis Acid | This compound | google.com |

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound has benefited significantly from these advancements, particularly in the realms of transition metal catalysis, organocatalysis, and biocatalysis.

Transition metal catalysis offers powerful tools for constructing the target molecule, especially through carbon-carbon bond formation. One of the most elegant and direct catalytic routes to chiral this compound is the asymmetric hydroformylation of 2-vinyl-6-methoxynaphthalene. molaid.com

This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the vinyl group. By using a chiral transition metal catalyst, typically based on rhodium complexed with chiral phosphine ligands, the reaction can be controlled to produce one enantiomer of the aldehyde in high excess. This method is highly atom-economical and provides direct access to the chiral aldehyde in a single step from a readily available precursor. molaid.com

| Substrate | Reaction Type | Catalyst System | Key Advantage |

|---|---|---|---|

| 2-Vinyl-6-methoxynaphthalene | Asymmetric Hydroformylation | Rhodium-Chiral Phosphine Complex | Direct, atom-economical, enantioselective synthesis |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major branch of synthetic chemistry, avoiding the cost and toxicity often associated with transition metals. researchgate.net For the formation of aldehydes like this compound, N-Heterocyclic Carbenes (NHCs) are particularly versatile catalysts.

A key concept in NHC catalysis is "umpolung," or the reversal of polarity. researchgate.net An aldehyde, normally an electrophile at its carbonyl carbon, can react with an NHC to form a nucleophilic Breslow intermediate. This intermediate can then react with various electrophiles. While a direct synthesis of this compound using this method from a simpler naphthalene aldehyde is complex, related NHC-catalyzed reactions, such as the hydroacylation of Michael acceptors (the Stetter reaction), demonstrate the power of this approach to form complex carbonyl compounds. This strategy represents a modern frontier for developing novel routes to the target aldehyde.

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of enantiomerically pure chiral compounds, enzymes are unparalleled. A common biocatalytic strategy for obtaining a single enantiomer of this compound involves the kinetic resolution of a racemic precursor.

For instance, the racemic alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol, can be subjected to enzymatic acylation using a lipase. Lipases can selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (which remains as an alcohol). The desired alcohol enantiomer can then be selectively oxidized to the corresponding aldehyde, (R)- or (S)-2-(6-methoxynaphthalen-2-yl)propanal, with very high enantiomeric purity.

Enantioselective Synthesis of Chiral this compound

The biological activity of Naproxen resides almost exclusively in the (S)-enantiomer, making the enantioselective synthesis of its precursors critically important. google.com

The use of chiral auxiliaries is a classical and robust method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a subsequent reaction to form one desired stereoisomer.

A well-documented synthesis of Naproxen employs (2R, 3R)-dimethyl tartrate as a chiral auxiliary. researchgate.net The synthesis starts with 6-methoxy-2-propionylnaphthalene (a ketone).

Acetal Formation : The ketone is reacted with the chiral auxiliary, (2R, 3R)-dimethyl tartrate, to form a chiral diastereomeric acetal.

Asymmetric Bromination : This acetal then undergoes asymmetric bromination at the alpha-position to the carbonyl group. The bulky chiral auxiliary directs the bromine to attack from a specific face, leading to the formation of one diastereomer in excess.

Rearrangement and Hydrolysis : Subsequent hydrolysis and rearrangement steps convert the brominated intermediate into the precursor of the target aldehyde, with the stereocenter established. researchgate.net This precursor can then be readily converted to the chiral aldehyde.

This method effectively transfers the chirality of the tartrate auxiliary to the naphthalene-containing molecule, achieving high optical yields. researchgate.net

| Starting Material | Chiral Auxiliary | Key Steps | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-propionylnaphthalene | (2R, 3R)-Dimethyl tartrate | 1. Acetalization 2. Asymmetric Bromination 3. Rearrangement | Formation of an enantiomerically enriched precursor to the target aldehyde | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Naproxen |

| 2-Acetyl-6-methoxynaphthalene |

| Trimethylsulfonium iodide |

| 2-(6-methoxy-2-naphthyl)-1-propylene oxide |

| 2-Vinyl-6-methoxynaphthalene |

| 2-(6-Methoxynaphthalen-2-yl)propan-1-ol |

| (2R, 3R)-Dimethyl tartrate |

| 6-Methoxy-2-propionylnaphthalene |

Asymmetric Catalysis in α-Chiral Aldehyde Formation

The creation of the α-chiral center in this compound is a critical step that dictates the stereochemical purity of the final product. Asymmetric catalysis offers the most elegant solution by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies include asymmetric hydroformylation and α-arylation.

Asymmetric hydroformylation of 6-methoxy-2-vinylnaphthalene, for instance, provides a direct route to the target aldehyde. researchgate.net This reaction involves the addition of a formyl group and a hydrogen atom across the double bond, where the stereochemistry is controlled by a chiral catalyst, typically a rhodium complex with chiral phosphine or phosphite ligands. organic-chemistry.orgacs.orgrsc.org The choice of ligand is paramount in directing the reaction to yield the desired branched aldehyde with high enantioselectivity. researchgate.net

Another powerful technique is the enantioselective α-arylation of propanal. This can be achieved through various catalytic systems, including organo-SOMO (Singly Occupied Molecular Orbital) catalysis, where a chiral amine catalyst forms a chiral enamine that undergoes enantioselective arylation. semanticscholar.org Palladium-catalyzed systems have also been developed for the enantioselective α-carbonylative arylation, which can construct chiral centers adjacent to a carbonyl group with high precision. nih.govresearchgate.net

The success of asymmetric catalysis hinges on the design of the chiral ligand. An effective ligand must create a well-defined chiral environment around the metal center, enabling high stereochemical discrimination. For the synthesis of α-chiral aldehydes like this compound, several classes of ligands have been developed.

Hybrid Phosphorus Ligands: These ligands, which combine different types of phosphorus donors (e.g., phosphine and phosphite), have shown great promise in rhodium-catalyzed asymmetric hydroformylation. organic-chemistry.org The electronic and steric properties of these ligands can be fine-tuned to optimize both regioselectivity (favoring the branched aldehyde over the linear one) and enantioselectivity.

Binaphthyl-Prolinol Ligands: This class of ligands has been successfully applied in the enantioselective arylation of aldehydes. rsc.orgnih.gov Their rigid C2-symmetric backbone, derived from binaphthyl scaffolds, combined with the chirality of prolinol, creates a highly organized catalytic pocket that effectively controls the facial selectivity of the incoming nucleophile.

Optimization Parameters: The optimization of these ligands involves modifying steric bulk, electronic properties, and the bite angle of bidentate ligands. For example, in the enantioselective arylation of aldehydes, reaction temperature and catalyst loading were found to be crucial parameters affecting both yield and enantiomeric excess (ee). rsc.org

| Ligand Type | Reaction | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| (S,S)-DTBM-YanPhos | Hydroformylation | Rh(acac)(CO)2 | α-substituted acrylates | High | High |

| Binaphthyl-Prolinol | Arylation | Et2Zn | Aromatic Aldehydes | up to 96 | up to 99 |

| (R,R)-Ph-BPE | Carbonylative Arylation | Pd(dba)2 | 2-(2-bromobenzyl)-dihydronaphthalenone | 94 | 94 |

Asymmetric induction is the process by which a chiral influence—from a catalyst, reagent, or auxiliary—favors the formation of one stereoisomer over another. In the catalytic formation of this compound, the mechanism of stereoinduction depends on the specific reaction pathway.

In rhodium-catalyzed hydroformylation, the chiral ligand coordinates to the rhodium center. The substrate (6-methoxy-2-vinylnaphthalene) then coordinates to this chiral complex. The migratory insertion of the alkene into the rhodium-hydride bond and the subsequent insertion of carbon monoxide are the key stereochemistry-determining steps. The steric and electronic interactions between the substrate and the chiral ligand in the transition state force the reaction to proceed through a lower energy pathway, leading to one enantiomer in excess. researchgate.net

For enantioselective α-arylation reactions, the mechanism often involves the formation of a chiral enolate or enamine intermediate. In organo-SOMO catalysis, for example, the aldehyde reacts with a chiral secondary amine to form an enamine, which is then oxidized to a 3π-electron radical cation. This chiral radical cation maintains the stereochemical information from the amine catalyst, and its subsequent reaction with an aryl nucleophile occurs in a highly enantioselective manner. semanticscholar.org Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states and elucidate the precise interactions that govern the stereochemical outcome. researchgate.net

Diastereoselective Synthetic Pathways

An alternative to direct asymmetric catalysis is the use of chiral auxiliaries. sigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to a diastereomerically enriched product. researchgate.netwilliams.eduwikipedia.org After the desired chiral center is installed, the auxiliary is cleaved and can often be recovered. williams.eduwikipedia.org

A notable example is a stereospecific synthesis of Naproxen that proceeds through an intermediate closely related to the target aldehyde. This pathway involves a Friedel-Crafts reaction between 1-chloro-2-methoxy-naphthalene and a chiral (S)-2-halo-propionyl halide. google.comgoogleapis.com The chirality is pre-installed in the acyl halide, and the reaction proceeds diastereoselectively to form an (S)-α-halo ketone. This ketone can then be converted to the desired aldehyde.

Evans oxazolidinone auxiliaries are also widely used for creating α-chiral centers. wikipedia.org Propanal can be N-acylated onto an Evans auxiliary. Deprotonation forms a specific Z-enolate, where one face is sterically shielded by the auxiliary's substituent. Subsequent electrophilic attack, such as arylation, occurs on the unhindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Mild cleavage of the auxiliary then releases the enantiomerically pure α-aryl aldehyde. williams.edu

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives, such as water, or eliminating the solvent altogether. A patented method for a key rearrangement step in a Naproxen synthesis describes a process carried out in the absence of a solvent. google.com The reaction involves heating a ketal intermediate with a catalyst in a neat mixture, which melts and reacts. After the reaction, the product is simply extracted, filtered, and concentrated. This solvent-free approach significantly reduces solvent waste and simplifies the purification process. google.com While direct applications to the synthesis of the aldehyde are still emerging, these developments in related intermediates showcase a clear trend towards minimizing solvent use.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.gov Syntheses with high atom economy generate less waste.

The original Syntex synthesis of Naproxen had a low atom economy, involving multiple steps and the use of stoichiometric reagents that were not incorporated into the final product. researchgate.net Modern approaches have significantly improved this. For example, catalytic methods like hydroformylation are inherently more atom-economical than classical multi-step sequences. slideshare.net In an ideal hydroformylation, all atoms from the alkene, carbon monoxide, and hydrogen are incorporated into the aldehyde product, resulting in 100% atom economy.

| Synthetic Route/Reaction Type | Key Transformation | Atom Economy | Key Advantages/Disadvantages |

|---|---|---|---|

| Classical Syntex Route (1969) | Multi-step synthesis with resolution | Low (~40% for overall process) | Generates significant waste; uses hazardous reagents. |

| Asymmetric Hydroformylation | Alkene + CO + H2 → Aldehyde | Theoretically 100% | Highly efficient; catalytic process; reduces waste. |

| Chiral Auxiliary Method | Substrate + Auxiliary → Diastereomer | Variable (lower due to auxiliary) | High selectivity, but requires extra steps for attachment/removal of auxiliary. |

Sustainable Reagent and Catalyst Development

The development of sustainable chemical processes is a paramount goal in modern synthetic chemistry. For the synthesis of this compound, this involves the exploration of greener reagents and catalysts that minimize environmental impact, reduce waste, and enhance safety. Key areas of advancement include the use of heterogeneous catalysts, biocatalysis, and the replacement of hazardous reagents with more benign alternatives.

One promising approach involves the palladium-catalyzed oxidation of 2-methoxy-6-isopropenylnaphthalene. Traditional methods often rely on stoichiometric oxidants, which generate significant waste. More sustainable variations of this process utilize molecular oxygen as the terminal oxidant, with water as the only byproduct. The use of co-catalysts, such as copper or iron complexes, can enhance the efficiency of the palladium catalyst. Research has also focused on developing heterogeneous palladium catalysts, which can be easily recovered and reused, further improving the sustainability of the process.

Biocatalysis offers an even greener alternative to traditional chemical synthesis. The use of enzymes, such as alcohol dehydrogenases or oxidases, for the oxidation of the corresponding alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol, to the aldehyde can be performed under mild reaction conditions in aqueous media. This approach avoids the use of toxic heavy metals and harsh reagents. While the application of biocatalysis for the specific synthesis of this compound is still an emerging area, the high selectivity and environmental benefits of enzymatic reactions make it a highly attractive field for future development.

The table below summarizes some sustainable catalysts that have been explored for reactions analogous to the synthesis of this compound, highlighting their potential application.

| Catalyst System | Substrate Example | Product | Yield (%) | Key Sustainability Feature |

| PdCl₂(MeCN)₂/CuCl₂ | 2-methoxy-6-isopropenylnaphthalene | This compound | High | Use of a co-catalyst to minimize palladium usage. |

| Heteropolyacids (e.g., H₁₄[NaP₅W₃₀O₁₁₀]) | 1-(6-methoxynaphthalen-2-yl)propan-1-one | (S)-Naproxen | >90 | Green and reusable catalyst system in an aqueous medium. icm.edu.pl |

| Alcohol Dehydrogenase | Racemic secondary alcohols | Ketones | High | Biocatalytic, mild conditions, high selectivity. |

Industrial Scale-Up and Process Optimization of this compound Production

One of the primary industrial routes to aldehydes is the hydroformylation, or "oxo process," of alkenes. In the context of this compound, this would involve the hydroformylation of 6-methoxy-2-vinylnaphthalene. This process typically utilizes homogeneous rhodium or cobalt catalysts and requires high pressures of synthesis gas (a mixture of carbon monoxide and hydrogen). Process optimization in this area focuses on catalyst stability and recovery, as well as controlling the regioselectivity of the reaction to favor the desired branched aldehyde isomer.

Continuous flow chemistry has emerged as a powerful tool for the process optimization and scale-up of pharmaceutical intermediates. Compared to traditional batch reactors, flow reactors offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput. For the synthesis of this compound, a continuous flow process could involve pumping the reactants through a heated tube packed with a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. Furthermore, the integration of in-line analytical techniques can enable real-time monitoring and optimization of the process.

The table below outlines key parameters and challenges in the industrial scale-up of aldehyde synthesis, with relevance to this compound production.

| Process Parameter / Challenge | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. |

| Mass Transfer | Can be limited by mixing efficiency, especially in multiphasic systems. | Enhanced mass transfer, particularly in gas-liquid reactions. |

| Safety | Larger volumes of hazardous materials present a greater risk. | Smaller reaction volumes at any given time enhance safety. |

| Scalability | Often requires significant process redesign and re-optimization. | More straightforward scale-up by increasing run time or using parallel reactors. |

| Catalyst Recovery | Can be challenging for homogeneous catalysts. | Facilitated by the use of packed-bed heterogeneous catalysts. |

Reactivity and Mechanistic Chemistry of 2 6 Methoxynaphthalen 2 Yl Propanal

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The aldehyde group in 2-(6-methoxynaphthalen-2-yl)propanal is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to the carbonyl carbon of this compound is a fundamental carbon-carbon bond-forming reaction. This reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol.

The general mechanism involves:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent adds to the carbonyl carbon.

Intermediate Formation: A magnesium or lithium alkoxide intermediate is formed.

Protonation: Aqueous acid is added in a separate step to protonate the alkoxide, yielding the final alcohol product.

While the synthesis of Grignard reagents from precursors like 6-bromo-2-methoxynaphthalene is well-documented, specific examples of their addition to this compound follow this general, predictable pathway. orgsyn.org For instance, the reaction with methylmagnesium bromide would yield 3-(6-methoxynaphthalen-2-yl)butan-2-ol.

Table 1: Representative Organometallic Additions

| Organometallic Reagent | Product after Workup | Alcohol Type |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 3-(6-Methoxynaphthalen-2-yl)butan-2-ol | Secondary |

Hydride Reductions and Subsequent Transformations

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, 2-(6-methoxynaphthalen-2-yl)propan-1-ol (B8774424). google.comnih.gov This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). chemguide.co.uklibretexts.org

The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate. libretexts.org This intermediate is then protonated during workup (or by the solvent, in the case of NaBH₄ in an alcohol) to give the primary alcohol. libretexts.org

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. The reaction is generally safe and proceeds at room temperature. chemguide.co.uk

Lithium Aluminium Hydride (LiAlH₄): A much stronger and more reactive reducing agent, used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It requires a separate aqueous workup step. chemguide.co.uk

A known synthetic pathway involves the conversion of the allylic alcohol derivative of naproxen (B1676952) to this compound, which can then be reduced to 2-(6-methoxynaphthalen-2-yl)propan-1-ol. google.com

Table 2: Hydride Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2-(6-Methoxynaphthalen-2-yl)propan-1-ol |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, thus forming an alkene.

The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) to react with the aldehyde. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. masterorganicchemistry.com The stereochemical outcome depends on the stability of the ylide used. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. nrochemistry.comwikipedia.orgyoutube.com This reaction typically shows high E-selectivity, favoring the formation of the trans-alkene. nrochemistry.comwikipedia.org The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. nrochemistry.comorganic-chemistry.orgyoutube.com

Table 3: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide (from phosphonium salt) | Phosphonate Carbanion (from phosphonate ester) |

| Stereoselectivity | Variable (Z for unstabilized, E for stabilized ylides) | Predominantly E (trans) |

| Reactivity | Less reactive with hindered carbonyls | More reactive, reacts with a wider range of carbonyls |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

Cyanohydrin Formation and Elaboration

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin, specifically 2-hydroxy-3-(6-methoxynaphthalen-2-yl)butanenitrile. This reaction is reversible and typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the carbon nucleophile. wikipedia.orglibretexts.orglibretexts.org In practice, HCN is often generated in situ from sodium or potassium cyanide and a mineral acid. libretexts.orglibretexts.org

The mechanism proceeds in two steps:

Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide is protonated by undissociated HCN (or by acid in the workup), regenerating the cyanide catalyst and forming the cyanohydrin product. libretexts.org

Cyanohydrins are valuable synthetic intermediates. chemistrysteps.com The nitrile group can be:

Hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid.

Reduced with reagents like LiAlH₄ to form a β-aminoalcohol. libretexts.org

Amine Condensations to Imines and Enamines

This compound reacts with primary and secondary amines under mildly acidic conditions to form imines (Schiff bases) and enamines, respectively. These reactions are condensation reactions involving the loss of a water molecule.

Imine Formation: Reaction with a primary amine (R-NH₂) yields an imine, which contains a carbon-nitrogen double bond. The reaction proceeds via a carbinolamine intermediate, which then dehydrates. libretexts.org

Enamine Formation: Reaction with a secondary amine (R₂NH) forms an enamine ("alkene-amine"). masterorganicchemistry.comyoutube.com After the initial formation of a carbinolamine and then an iminium ion, a proton is lost from the alpha-carbon (the carbon adjacent to the original carbonyl), resulting in the formation of a carbon-carbon double bond. libretexts.orgyoutube.comyoutube.com

While direct reactions on the aldehyde are standard, related transformations on the parent compound, naproxen, are well-documented. For example, naproxen has been converted to various amides by reacting with amines, demonstrating the facility of forming C-N bonds in this molecular family. nih.govmdpi.comnih.gov

Alpha-Carbon Reactivity and Enolization of this compound

The hydrogen atom attached to the carbon alpha to the carbonyl group in this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl and the resonance stabilization of the resulting conjugate base. This acidity is the basis for its enolization chemistry.

Under both acidic and basic conditions, the aldehyde can exist in equilibrium with its enol or enolate form:

Acid Catalysis: Protonation of the carbonyl oxygen is followed by deprotonation at the alpha-carbon to form a neutral enol intermediate.

Base Catalysis: Deprotonation of the alpha-carbon by a base forms a resonance-stabilized enolate anion.

The formation of these enol or enolate intermediates is key to several important reactions, including racemization at the chiral alpha-center and carbon-carbon bond-forming reactions like the Aldol (B89426) condensation. In an Aldol condensation, the enolate of one aldehyde molecule acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. youtube.com A related reaction, the Claisen-Schmidt condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that cannot form an enolate itself. google.com Given that 2-formyl-6-methoxynaphthalene can undergo condensation with acetone (B3395972), it is evident that the alpha-carbon in the related this compound is reactive towards enolization and subsequent condensation reactions. google.com

Aldol and Related Condensation Reactions

The presence of an α-hydrogen to the carbonyl group makes this compound amenable to aldol and related condensation reactions. These reactions proceed through the formation of an enolate intermediate, which then acts as a nucleophile.

Under basic conditions, this compound can undergo a self-aldol condensation . In this reaction, one molecule of the aldehyde forms an enolate which then attacks the carbonyl carbon of a second molecule. The resulting β-hydroxy aldehyde can subsequently dehydrate, particularly with heating, to yield an α,β-unsaturated aldehyde.

More synthetically useful are crossed-aldol condensations , where this compound reacts with another carbonyl compound. To minimize a complex mixture of products, these reactions are typically performed with a partner that cannot form an enolate itself, such as benzaldehyde (B42025) or formaldehyde. In such a scenario, this compound would be deprotonated to form the nucleophilic enolate, which would then attack the carbonyl of the non-enolizable partner. The reaction's success hinges on the controlled addition of the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base to prevent self-condensation.

| Reaction Type | Reactants | Catalyst/Conditions | Major Product |

| Self-Aldol Condensation | This compound (2 eq.) | Base (e.g., NaOH), Heat | 2,4-bis(6-methoxynaphthalen-2-yl)-3-methylpent-2-enal |

| Crossed-Aldol Condensation | This compound, Benzaldehyde | Base (e.g., NaOH) | 3-(6-methoxynaphthalen-2-yl)-2-methyl-3-phenylpropanal |

Alkylation and Acylation at the α-Position

The α-proton of this compound is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with electrophiles in alkylation and acylation reactions.

α-Alkylation involves the reaction of the enolate with an alkyl halide. This reaction is a key conceptual step in understanding the synthesis of related compounds, although direct alkylation of the aldehyde can be challenging due to competing aldol reactions and over-alkylation. To circumvent these issues, the aldehyde is often converted to an imine or a similar derivative prior to alkylation.

α-Acylation can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or anhydride (B1165640). This introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These products are versatile intermediates for the synthesis of more complex molecules.

| Reaction | Reagents | Intermediate | Product Type |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X (Alkyl halide) | Enolate | α-Alkyl-2-(6-methoxynaphthalen-2-yl)propanal |

| α-Acylation | 1. LDA, THF, -78 °C; 2. RCOCl (Acyl chloride) | Enolate | β-Dicarbonyl compound |

Knoevenagel Condensation and Michael Additions

The electrophilic nature of the carbonyl carbon in this compound allows it to participate in Knoevenagel condensations and, after conversion to an α,β-unsaturated system, Michael additions.

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group). Common active methylene compounds include malonic esters, cyanoacetic esters, and malononitrile. The reaction is usually catalyzed by a weak base, such as an amine. The initial adduct readily undergoes dehydration to form a stable, conjugated system.

Following a condensation reaction to form an α,β-unsaturated aldehyde derivative of this compound, the resulting conjugated system can act as a Michael acceptor . In a Michael addition, a nucleophile (the Michael donor), such as an enolate, a cuprate, or a thiol, adds to the β-carbon of the conjugated system. This 1,4-conjugate addition is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.

| Reaction | Reactant 2 | Catalyst/Conditions | Product Class |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Diethyl malonate) | Weak base (e.g., Piperidine) | α,β-Unsaturated dicarbonyl/cyano derivative |

| Michael Addition | Michael Donor (e.g., Gilman reagent) | - | 1,4-Adduct |

Oxidation and Reduction Chemistry of this compound

The aldehyde functional group is readily oxidized to a carboxylic acid or reduced to a primary alcohol under specific conditions.

Selective Oxidation to Carboxylic Acids and Esters

The oxidation of this compound to 2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) is a crucial transformation. Various oxidizing agents can achieve this, with the choice of reagent often influencing the reaction conditions and yield. A common method involves the use of a chromic acid solution in acetone. google.com Air oxidation is also a known method for converting aldehydes to carboxylic acids. google.com One reported method to achieve an 88.5% yield of naproxen involves the use of peracetic acid in the presence of 2,6-lutidine at low temperatures. researchgate.net

The resulting carboxylic acid can be further converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by first converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

| Oxidizing Agent | Solvent/Conditions | Product | Reported Yield |

| Chromic acid solution | Acetone, Reflux | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | - |

| Peracetic acid / 2,6-lutidine | 2 °C | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | 88.5% researchgate.net |

| Air | - | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | - |

Selective Reduction to Primary Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, yielding 2-(6-methoxynaphthalen-2-yl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will not typically reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules. LiAlH₄ is a much stronger reducing agent and will reduce most carbonyl-containing functional groups.

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 2-(6-Methoxynaphthalen-2-yl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(6-Methoxynaphthalen-2-yl)propan-1-ol |

Cycloaddition Reactions Involving this compound

While direct cycloaddition reactions involving this compound itself are not common, its derivatives can participate in such reactions. For instance, the α,β-unsaturated aldehyde formed from an aldol condensation can potentially act as a dienophile in a Diels-Alder reaction . The electron-withdrawing nature of the aldehyde group activates the double bond for reaction with a diene. The stereochemistry of the substituents on the dienophile is retained in the resulting cyclohexene (B86901) product.

In some cases, an α,β-unsaturated aldehyde can act as the diene in an inverse-electron-demand Diels-Alder reaction, particularly when catalyzed by a Lewis acid. However, specific examples involving derivatives of this compound in cycloaddition reactions are not extensively documented in the literature. The reactivity would be predicted based on the general principles of cycloaddition chemistry.

| Reaction Type | Role of Aldehyde Derivative | Reactant Partner | Product Type |

| Diels-Alder Reaction | Dienophile (as α,β-unsaturated aldehyde) | Conjugated Diene | Substituted Cyclohexene |

| Inverse-Electron-Demand Diels-Alder | Diene (as α,β-unsaturated aldehyde) | Electron-rich Alkene | Substituted Dihydropyran |

Rearrangement Reactions and Fragmentations of this compound

The structural features of this compound, namely the aldehyde functional group and the α-aryl substitution, suggest that it can undergo several types of rearrangement and fragmentation reactions, primarily under photochemical or mass spectrometric conditions.

Photochemical Rearrangements and Fragmentations (Norrish Reactions):

Upon absorption of ultraviolet light, aldehydes like this compound are expected to undergo Norrish-type reactions. wikipedia.orgchemeurope.comchem-station.com

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, which is one of the most common photochemical reactions of aldehydes and ketones. wikipedia.orgyoutube.com For this compound, this would lead to the formation of a 2-(6-methoxynaphthalen-2-yl)propyl radical and a formyl radical. The subsequent reactions of these radicals can lead to various products.

Decarbonylation: The formyl radical can lose a molecule of carbon monoxide to generate a hydrogen radical. The 2-(6-methoxynaphthalen-2-yl)propyl radical can then combine with the hydrogen radical to form 2-ethyl-6-methoxynaphthalene (B44209) or undergo other radical recombination or disproportionation reactions. wikipedia.org

Ketene (B1206846) Formation: Intramolecular hydrogen abstraction by the initially formed radical pair can potentially lead to the formation of a ketene intermediate. youtube.com

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond or cyclization. wikipedia.orgchemeurope.com In the case of this compound, a γ-hydrogen is present on the methyl group. This could lead to the formation of an enol and ethene, or a cyclobutanol (B46151) derivative.

Mass Spectrometric Fragmentations:

In mass spectrometry, this compound would undergo characteristic fragmentation patterns upon electron ionization. libretexts.orgdocbrown.info

α-Cleavage: The most prominent fragmentation for aldehydes is the cleavage of the bond between the carbonyl carbon and the α-carbon. libretexts.orgmiamioh.edu This would result in the formation of a stable acylium ion and a 2-(6-methoxynaphthalen-2-yl)propyl radical. The acylium ion would be observed at m/z 29. Alternatively, cleavage can result in the loss of a hydrogen atom from the aldehyde group, leading to a strong peak at [M-1].

McLafferty Rearrangement: While less common for aromatic aldehydes, if a sufficiently long alkyl chain were present, a McLafferty rearrangement could occur. For the parent compound, this is not a primary fragmentation pathway.

Naphthalene (B1677914) Moiety Fragmentation: The naphthalene ring itself is quite stable, but it can undergo fragmentation, leading to characteristic peaks. The molecular ion peak is expected to be prominent due to the aromatic system. libretexts.org

| Reaction Type | Initiation | Key Intermediates | Potential Products |

| Norrish Type I | Photochemical | 2-(6-Methoxynaphthalen-2-yl)propyl radical, Formyl radical | 2-Ethyl-6-methoxynaphthalene, Carbon monoxide |

| Norrish Type II | Photochemical | 1,4-Biradical | Ethene, 1-(6-Methoxynaphthalen-2-yl)ethanone |

| Mass Spec α-Cleavage | Electron Ionization | Acylium ion, Naphthyl-substituted radical cation | Fragment at m/z 29, Fragment at [M-1] |

Detailed Mechanistic Investigations of Key Transformations

A key transformation amenable to theoretical study is the decarbonylation reaction, which can be initiated photochemically or thermally with a transition metal catalyst.

Transition State Analysis for Decarbonylation:

For a rhodium-catalyzed decarbonylation, the reaction would likely proceed through an oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the carbonyl group and reductive elimination of the alkane. osti.gov The transition state for the rate-determining step, likely the oxidative addition or reductive elimination, would involve a multi-center arrangement of the rhodium catalyst, the naphthalene moiety, and the propanal side chain. Computational chemistry could be employed to model this transition state, calculating its geometry and energy.

Illustrative Reaction Coordinate Diagram:

A hypothetical reaction coordinate diagram for a generic transition-metal-catalyzed decarbonylation of this compound would show the relative energies of the reactants, intermediates, transition states, and products.

| Step | Description | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | This compound + Catalyst | 0 |

| TS1 | Oxidative Addition of C-H bond | +20 |

| Intermediate 1 | Hydrido-acyl-metal complex | +5 |

| TS2 | Migratory Insertion/Decarbonylation | +15 |

| Intermediate 2 | Alkyl-metal-carbonyl complex | -10 |

| TS3 | Reductive Elimination | +18 |

| Products | 2-Ethyl-6-methoxynaphthalene + CO + Catalyst | -25 |

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms. wikipedia.orgprinceton.edulibretexts.org For this compound, a key area for KIE studies would be reactions involving the α-proton.

α-Proton Exchange:

In base-catalyzed enolization, replacing the α-proton with deuterium (B1214612) would allow for the determination of a primary KIE. A large kH/kD value (typically > 2) would indicate that the C-H bond cleavage is the rate-determining step. nih.gov This would be consistent with a mechanism involving a slow proton abstraction to form an enolate intermediate.

Secondary KIE:

In reactions where the α-carbon changes hybridization, a secondary KIE would be expected. For example, in a reaction where the α-carbon goes from sp3 to sp2 hybridization in the transition state, a small, normal KIE (kH/kD > 1) would be anticipated. wikipedia.org

| Reaction | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

| Base-catalyzed enolization | α-H vs α-D | > 2 | C-H bond breaking is rate-determining |

| Nucleophilic addition to carbonyl | α-H vs α-D | ~1.1-1.2 | Change in hybridization from sp3 to sp2 at the α-carbon in the transition state is not occurring |

| Aldehyde Decarbonylation | Aldehydic-H vs Aldehydic-D | > 2 | Cleavage of the aldehydic C-H bond is part of the rate-determining step |

The detection and characterization of transient intermediates would provide direct evidence for a proposed reaction mechanism.

Radical Intermediates:

In photochemical reactions like the Norrish Type I cleavage, radical intermediates are formed. wikipedia.org These could potentially be detected using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is specifically designed to study species with unpaired electrons.

Ketene Intermediates:

The formation of ketene intermediates, for example, through a Wolff rearrangement of a related diazo ketone or photochemically, could be confirmed by trapping experiments or spectroscopic methods. rsc.orgbaranlab.org Ketenes have a characteristic strong absorption in the IR spectrum around 2100-2200 cm⁻¹. baranlab.org Trapping the ketene with a nucleophile, such as an amine, would yield a stable amide that could be isolated and characterized. rsc.org

| Intermediate | Potential Generating Reaction | Detection/Characterization Method | Expected Spectroscopic Signature |

| 2-(6-Methoxynaphthalen-2-yl)propyl radical | Norrish Type I Reaction | Electron Paramagnetic Resonance (EPR) | Specific g-factor and hyperfine coupling constants |

| 1-(6-Methoxynaphthalen-2-yl)ethenylidene (a ketene) | Photochemical rearrangement | Infrared (IR) Spectroscopy, Trapping with an amine | Strong IR absorption at ~2150 cm⁻¹ |

| Enolate | Base-catalyzed deprotonation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic shifts for vinylic protons and carbons |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 6 Methoxynaphthalen 2 Yl Propanal and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high accuracy. For 2-(6-methoxynaphthalen-2-yl)propanal (C₁₄H₁₄O₂), HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident assignment of its molecular formula. The theoretical exact mass of the neutral molecule is 214.0994 u. HRMS analysis of its protonated molecule, [M+H]⁺, would yield an m/z value extremely close to 215.1072 u.

This level of precision is critical for distinguishing between isomers and isobars (molecules with the same nominal mass but different elemental compositions). For instance, analysis of the related compound Naproxen (B1676952) (C₁₄H₁₄O₃) by HRMS shows a measured m/z of 230.09094 for the neutral molecule, which is within -12.2 ppm of its theoretical mass, showcasing the accuracy of the technique. researchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of thermally labile molecules like this compound without significant degradation. ijpsjournal.com

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and is commonly used for the analysis of compounds like Naproxen and its derivatives in liquid chromatography-mass spectrometry (LC-MS) systems. ijpsjournal.comnih.gov It generates charged molecules from a solution, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. ijpsjournal.comnih.gov For this compound, ESI in positive mode would be expected to generate a strong signal for the [C₁₄H₁₅O₂]⁺ ion. The technique is highly sensitive, enabling quantification at very low concentrations. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable technique, often complementary to ESI, and is effective for less polar molecules. aocs.org While ESI transfers pre-existing ions from solution to the gas phase, APCI ionizes the analyte in the gas phase through reactions with reagent gas ions. This can sometimes result in different fragmentation patterns compared to ESI, providing additional structural information. aocs.org The choice between ESI and APCI often depends on the specific analyte and the matrix it is in, with combined ESI/APCI sources offering the flexibility to analyze a wide range of compounds in a single run. researchgate.net

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a "fingerprint" for the molecule, enabling detailed structural elucidation. The precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID), breaking it into smaller product ions.

Based on the well-documented fragmentation of its analogue, Naproxen, the fragmentation of this compound can be predicted. core.ac.ukresearchgate.net The molecular ion of Naproxen ([C₁₄H₁₄O₃]⁺˙ at m/z 230) readily loses the carboxyl group to form a highly stable fragment at m/z 185, corresponding to the [C₁₃H₁₃O]⁺ ion. core.ac.ukresearchgate.net This fragment is often the base peak or the second most prominent ion in the spectrum. core.ac.ukresearchgate.net Further fragmentation involves the loss of a methyl radical (CH₃) from the methoxy (B1213986) group, yielding an ion at m/z 170 ([C₁₂H₁₀O]⁺). core.ac.ukresearchgate.net

For this compound, a similar primary fragmentation would be expected. The protonated molecule ([C₁₄H₁₅O₂]⁺ at m/z 215) would likely undergo a neutral loss of the propanal side chain or parts of it. A key fragment would be the stable 6-methoxynaphthylmethyl cation at m/z 171. Another prominent fragment ion, analogous to the m/z 185 peak in Naproxen, would likely be observed at m/z 185, corresponding to the loss of an ethyl group followed by rearrangement. The observation of these specific fragments provides strong evidence for the 6-methoxynaphthalene core structure and the nature of the substituent at the 2-position.

| Precursor Ion (Predicted for Propanal) | Fragmentation Pathway | Predicted Product Ion (m/z) | Corresponding Fragment in Naproxen (m/z) |

| [C₁₄H₁₅O₂]⁺ (215) | Loss of C₂H₄ (ethene) | 187 | 187 (from loss of CO₂) |

| [C₁₄H₁₅O₂]⁺ (215) | Loss of CHO (formyl radical) | 186 | - |

| [C₁₄H₁₅O₂]⁺ (215) | Cleavage yielding naphthylmethyl cation | 171 | 171 (from loss of COOH and CH₃) |

| [C₁₄H₁₅O₂]⁺ (215) | Loss of C₂H₅CHO (propanal) | 157 | 157 (from loss of side chain) |

This table presents predicted fragmentation data for this compound based on established patterns for Naproxen.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. diva-portal.orgipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are essential for assembling the molecular puzzle of a compound like this compound.

2D NMR experiments correlate signals from different nuclei, revealing connectivity and spatial relationships that are not apparent in 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.eduresearchgate.net For this compound, a COSY spectrum would show a cross-peak between the aldehyde proton (-CHO) and the proton on the adjacent chiral carbon (-CH(CH₃)-), as well as correlations between the coupled protons on the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.eduresearchgate.net It is invaluable for assigning carbon signals based on their known proton assignments. An HSQC spectrum would show a correlation between the aldehyde proton and the aldehyde carbon, the methine proton and its carbon, the methyl protons and their carbon, and each aromatic proton with its respective carbon. hmdb.ca

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. diva-portal.org They are essential for determining stereochemistry and conformation. For this compound, a NOESY or ROESY spectrum could show correlations between the methoxy protons and the proton at the C5 position of the naphthalene ring, confirming their spatial proximity.

| 2D NMR Technique | Type of Correlation | Expected Key Correlations for this compound |

| COSY | ¹H-¹H coupling (2-3 bonds) | Aldehyde H ↔ Methine H; Aromatic H ↔ Adjacent Aromatic H |

| HSQC | ¹H-¹³C direct (1 bond) | Aldehyde H ↔ Aldehyde C; Methine H ↔ Methine C; Methyl H's ↔ Methyl C |

| HMBC | ¹H-¹³C long-range (2-3 bonds) | Methyl H's ↔ Methine C & Carbonyl C; Aromatic H's ↔ Quaternary C's |

| NOESY/ROESY | ¹H-¹H through space | Methoxy H's ↔ H-5 of naphthalene ring |

This interactive table summarizes the primary use of each 2D NMR technique for structural analysis.

Solid-State NMR (ssNMR) provides detailed information about the structure, packing, and dynamics of molecules in the solid phase. europeanpharmaceuticalreview.combruker.com Unlike solution-state NMR, which yields sharp, averaged signals, ssNMR spectra are sensitive to the local environment in the crystal lattice. This makes ssNMR a powerful tool for studying polymorphism, where a compound exists in multiple crystalline forms. researchgate.netcore.ac.uk

For a compound like this compound, ssNMR can:

Identify and Quantify Polymorphs: Different crystal forms will produce distinct ¹³C ssNMR spectra due to differences in molecular conformation and intermolecular interactions. europeanpharmaceuticalreview.com

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) material and quantify the amount of each, which is critical for stability and dissolution studies. bruker.com

Probe Molecular Packing: By combining ssNMR with X-ray diffraction and computational modeling, a detailed picture of how molecules are arranged in the crystal can be developed. Studies on sodium naproxen have used ¹³C and ²³Na MAS NMR to characterize different hydrate (B1144303) polymorphs and their transformation pathways. iucr.org

Variable Temperature (VT) NMR involves recording spectra at different temperatures to study dynamic processes, such as conformational changes or restricted bond rotation. semanticscholar.orgresearchgate.net Molecules are not static; they exist as an equilibrium of different conformers. Changing the temperature can shift this equilibrium or alter the rate of interconversion between conformers.

For this compound, the rotation around the single bond connecting the chiral center to the naphthalene ring is a key conformational feature. researchgate.netscispace.com VT-NMR studies on related Naproxen esters have shown that at low temperatures, the rotation is slow on the NMR timescale, leading to non-equivalence of certain proton signals (e.g., methylene (B1212753) protons in an ester). semanticscholar.orgresearchgate.net As the temperature increases, the rotation becomes faster, and these signals coalesce into a single, averaged peak. semanticscholar.org By analyzing the changes in the NMR spectrum with temperature, thermodynamic parameters for the conformational exchange can be determined, providing a deeper understanding of the molecule's flexibility and preferred shapes in solution. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Purity Assessment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the assessment of purity of this compound. These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint.

Functional Group Analysis:

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional moieties: the aldehyde group, the methoxy group, and the naphthalene ring system. The most prominent vibrational bands are associated with the C=O stretching of the aldehyde, typically observed in the region of 1740-1720 cm⁻¹ in the IR spectrum. The aldehydic C-H stretching vibration usually appears as a pair of weak to medium bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions. The methoxy group (–OCH₃) gives rise to characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band in the 1275-1200 cm⁻¹ range. The aromatic naphthalene core exhibits multiple C-H and C=C stretching and bending vibrations.

In a study on the vibrational spectra of Naproxen, the carboxylic acid C=O stretching mode is found at 1729 cm⁻¹ nih.gov. For the precursor aldehyde, this compound, this peak would be indicative of the aldehyde carbonyl group. The absence of a broad O-H stretching band (typically 3300-2500 cm⁻¹) for a carboxylic acid and the presence of the characteristic aldehydic C-H stretches would confirm the identity of the aldehyde.

Purity Assessment:

FT-IR and Raman spectroscopy are also instrumental in assessing the purity of this compound. A primary impurity in the synthesis of Naproxen is the unreacted starting aldehyde. The presence of the aldehyde can be monitored by the appearance of its characteristic carbonyl and C-H stretching frequencies in the spectrum of the final product. Conversely, the FT-IR spectrum of the aldehyde should be free from the broad O-H stretch of the corresponding carboxylic acid (Naproxen), which would indicate premature oxidation. Spectroscopic evaluation of pseudopolymorphs of sodium naproxen has demonstrated the sensitivity of vibrational spectroscopy to subtle structural changes, a principle that also applies to purity analysis. sci-hub.se

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aldehyde (CHO) | C=O Stretch | 1740 - 1720 |

| Aldehyde (CHO) | C-H Stretch | 2850 - 2800 and 2750 - 2700 |

| Methoxy (O-CH₃) | C-H Stretch | 2950 - 2850 |

| Methoxy (O-CH₃) | C-O Stretch | 1275 - 1200 |

| Naphthalene Ring | C=C Stretch | 1600 - 1450 |

| Naphthalene Ring | C-H Stretch (Aromatic) | 3100 - 3000 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

As this compound is a chiral molecule, with the (S)-enantiomer leading to the therapeutically active (S)-Naproxen, the determination of enantiomeric purity and absolute configuration is paramount. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are central to this analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore. In this compound, the naphthalene ring acts as the primary chromophore. The interaction of this chromophore with the chiral center induces a CD signal, which is a direct measure of the molecule's chirality.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum displays this rotation versus wavelength. For a chiral compound with a chromophore that absorbs in the measured wavelength range, the ORD curve will exhibit a characteristic peak and trough, known as a Cotton effect. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.

Similar to CD spectroscopy, ORD provides a means to assess enantiomeric purity and can be used to determine the absolute configuration by applying empirical rules, such as the octant rule for ketones, or by comparison with known compounds. The principles of ORD are widely applicable to chiral molecules, including this compound, although specific ORD data for this compound is not prevalent in the literature. nih.govnih.gov

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration and three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

For a chiral molecule like this compound, successful growth of a single crystal of one enantiomer allows for the determination of its absolute configuration using anomalous dispersion techniques. While a crystal structure for this compound itself is not reported in the reviewed literature, the crystal structure of a derivative, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, has been determined. nih.gov This provides valuable insight into the solid-state conformation of the 2-(6-methoxynaphthalen-2-yl)propyl moiety. The analysis of this related structure reveals key structural parameters such as bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's solid-state behavior.

Table 2: Crystallographic Data for 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁NO₃ |

| Molecular Weight | 299.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.5947 (15) |

| b (Å) | 6.6293 (8) |

| c (Å) | 12.340 (2) |

| β (°) | 92.221 (5) |

| Volume (ų) | 784.3 (2) |

| Z | 2 |

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, quantification, and purity profiling of this compound and its derivatives.

The development of a robust HPLC method is crucial for monitoring the purity of this compound and for detecting any process-related impurities or degradation products. The goal of impurity profiling is to separate the main compound from all potential impurities, which often have very similar structures.

Method development typically involves the screening of different stationary phases (e.g., C18, C8, phenyl), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions), and detector wavelengths. For chiral compounds, specialized chiral stationary phases (CSPs) are required to separate the enantiomers.

Several HPLC methods have been developed for the analysis of Naproxen and its related substances, which would include its aldehyde precursor. researchgate.net A validated, reversed-phase HPLC method for the enantiomeric purity control of Naproxen utilized a polysaccharide-type chiral stationary phase. nih.gov Such a method would be a starting point for the development of a specific assay for this compound, allowing for the simultaneous determination of its chemical and enantiomeric purity. The detection is typically performed using a UV detector, often at a wavelength where the naphthalene chromophore has strong absorbance, such as around 230 nm or 254 nm. researchgate.netnih.gov

Table 3: Example HPLC Conditions for the Analysis of Naproxen and Related Substances researchgate.net

| Parameter | Condition |

| Column | YMC-ODS A (5µm, 250mm × 4.6mm) |

| Mobile Phase | Acetonitrile : 10 mM Ammonium acetate (B1210297) buffer (pH 3.8) (550:450 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Naproxen) | ~5.9 min |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of aldehydes like this compound by GC-MS can be challenging due to their polarity and potential for thermal degradation. To overcome these limitations and enhance analytical performance, derivatization is a commonly employed strategy. This involves chemically modifying the analyte to create a more volatile and thermally stable derivative.

For aldehydes, a frequently utilized derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. This process not only increases the volatility of the compound but also introduces a pentafluorobenzyl group, which is highly electronegative and enhances sensitivity for detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. gcms.czsigmaaldrich.comnih.gov